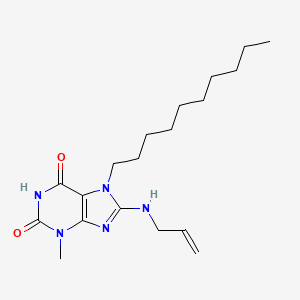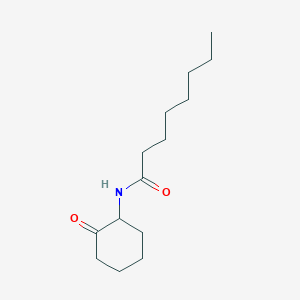![molecular formula C12H13ClN4O B12046031 6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide, AldrichCPR](/img/structure/B12046031.png)
6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide, AldrichCPR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide, also known as AldrichCPR, is a chemical compound with the empirical formula C12H13ClN4O and a molecular weight of 264.71 g/mol . This compound features a nicotinamide core substituted with a chloro group at the 6-position and an imidazole ring attached via a propyl linker. It is a solid at room temperature and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloronicotinic acid and 1H-imidazole.
Formation of Nicotinamide: The 6-chloronicotinic acid is converted to 6-chloronicotinamide through an amide formation reaction.
Attachment of Propyl Linker: The 6-chloronicotinamide is then reacted with 3-bromopropylamine to introduce the propyl linker.
Imidazole Substitution: Finally, the 3-(1H-imidazol-1-yl)propyl group is introduced through a nucleophilic substitution reaction with 1H-imidazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazole ring or the nicotinamide core.
Substitution: The chloro group at the 6-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the 6-position.
Applications De Recherche Scientifique
6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nicotinamide core may also play a role in modulating biological pathways, although the exact mechanisms are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide
- (1Z)-2-(4,5-Dichloro-1H-imidazol-1-yl)-N′-hydroxyethanimidamide
- 2-Chloro-N-(6-methoxy-3-pyridinyl)isonicotinamide
Uniqueness
6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro group and the imidazole ring allows for versatile reactivity and potential interactions with a wide range of biological targets.
Propriétés
Formule moléculaire |
C12H13ClN4O |
|---|---|
Poids moléculaire |
264.71 g/mol |
Nom IUPAC |
6-chloro-N-(3-imidazol-1-ylpropyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H13ClN4O/c13-11-3-2-10(8-16-11)12(18)15-4-1-6-17-7-5-14-9-17/h2-3,5,7-9H,1,4,6H2,(H,15,18) |
Clé InChI |
ASJYMKHXMGCOFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C(=O)NCCCN2C=CN=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide](/img/structure/B12045955.png)
![8-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12045956.png)


![(E)-1-hydroxy-3-oxo-N'-(pyridin-3-ylmethylene)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carbohydrazide](/img/structure/B12045975.png)






![N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide;hydrate](/img/structure/B12046024.png)


